N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O5S3/c20-13-7-6-12(10-15(13)23(25)26)31(27,28)22-11-5-8-16(24)18(9-11)30-19-21-14-3-1-2-4-17(14)29-19/h1-10,22,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCRIHMGSREZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide typically involves multiple steps. Here's a generalized synthetic route:
Formation of Benzo[d]thiazol-2-ylthio Moiety:
Reagent: 2-Mercaptobenzo[d]thiazole
Conditions: Thiolation reaction under basic or acidic conditions
Attachment to Hydroxyphenyl Group:
Reagents: 4-hydroxyphenyl group, appropriate coupling agents
Conditions: Often conducted under mild heating with catalysts to enhance yield
Incorporation of Chloro-Nitrobenzenesulfonamide:
Reagents: 4-chloro-3-nitrobenzenesulfonyl chloride
Conditions: Involves sulfonamide formation, typically under aqueous conditions with a suitable base
Industrial Production Methods
Industrial production employs high-throughput reactors and automated processes to ensure precision and scalability. Conditions are optimized for maximum yield and purity, often involving continuous flow systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Often conducted in inert atmospheres to prevent unwanted side reactions
Substitution:
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically under mild to moderate temperatures with catalysts
Major Products Formed
Oxidation: Conversion to sulfonic acids or disulfides
Reduction: Formation of corresponding amines or hydroxyl derivatives
Substitution: Various sulfonamide derivatives, depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth and inducing cell death.
Case Study: Antitubercular Activity
A review highlighted the synthesis of benzothiazole-based compounds with anti-tubercular activity. The newly synthesized derivatives were tested against Mycobacterium tuberculosis, with some exhibiting low IC50 values, indicating potent inhibitory effects. The study suggested that modifications in the benzothiazole structure could enhance activity against resistant strains of tuberculosis .
Anticancer Properties
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that certain benzothiazole derivatives showed cytotoxic effects on various cancer cell lines. The mechanism of action often involves the disruption of cellular signaling pathways critical for cancer cell survival .
Enzyme Inhibition
Another significant application involves the inhibition of specific enzymes linked to disease processes. The compound's structural characteristics allow it to interact with enzyme active sites effectively.
Case Study: Enzyme Inhibition Studies
Research has shown that derivatives of this compound can inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial targets in cancer therapy and other diseases. The inhibition potency varies based on the substituents on the benzothiazole ring .
Synthesis and Characterization
The synthesis of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide typically involves multi-step reactions, including acylation and nucleophilic substitution reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Key Synthesis Steps
- Formation of Benzothiazole Derivative : Start with 2-aminobenzothiazole and react with chloroacetyl chloride.
- Acylation Reaction : Introduce acyl groups to form the sulfonamide linkage.
- Characterization : Use NMR and IR to verify structural integrity.
Mechanism of Action
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide interacts with specific molecular targets, disrupting normal cellular processes. It often binds to enzymes or receptors, inhibiting their normal function and leading to therapeutic effects. The exact pathways and molecular targets can vary but often involve key biological processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key features with several sulfonamide and benzothiazole derivatives (Table 1):
Table 1: Structural Comparison of Sulfonamide-Benzothiazole Derivatives
*Calculated based on molecular formula. †Varies with halogen (X = H, Cl, Br). ‡Estimated from molecular formula in .
- Electron Effects : The nitro group in the target compound increases electrophilicity compared to methyl (-CH₃) or methoxy (-OCH₃) substituents in analogs . This may enhance reactivity in nucleophilic aromatic substitution or receptor binding.
Spectroscopic Properties
- IR Spectroscopy: The target compound’s sulfonamide group is expected to show νS=O stretches near 1150–1350 cm⁻¹, while the nitro group would exhibit νNO₂ bands at ~1520 and 1350 cm⁻¹. Triazole-thiones ([7–9]) lack C=O stretches (1663–1682 cm⁻¹ absent), confirming tautomeric stability as thiones . Compound 7e’s acetamide group likely shows νC=O near 1680 cm⁻¹, analogous to hydrazinecarbothioamides .
NMR Spectroscopy :
- The hydroxyl proton in the target compound would resonate near δ 5–6 ppm (DMSO-d₆), while aromatic protons in the nitro-substituted ring may appear downfield (δ 8–8.5 ppm) due to electron withdrawal.
- Compound 7e’s ¹H-NMR signals at δ 4.29 (s, 2H) and δ 4.43 (s, 2H) confirm alkylation at the sulfur atom .
Stability and Tautomerism
Biological Activity
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, characterization, and biological activity, focusing on its interactions with various biological targets, including cancer cells and enzymes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[d]thiazole moiety and subsequent modifications to introduce hydroxyl and nitro groups. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzo[4,5]imidazo[2,1-b]thiazole have shown potent inhibition against human cancer cell lines such as HeLa while demonstrating minimal toxicity towards normal cell lines (HL7702 and HUVEC) . This suggests a selective action that could be beneficial for therapeutic applications.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes, particularly those involved in cancer progression. Studies have shown that modifications to the benzothiazole structure can significantly impact inhibitory activity on phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer . The presence of specific functional groups (like the hydroxyl group) is essential for maintaining this inhibitory activity, as their absence can lead to a substantial decrease in effectiveness .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effectiveness | Reference |
|---|---|---|---|
| Antitumor Activity | HeLa Cells | Significant | |
| Enzyme Inhibition | PI3K | Moderate | |
| Cytotoxicity | Normal Cell Lines | Low |
Case Studies
- Antitumor Efficacy : A study evaluated several benzo[d]thiazole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds exhibited a dose-dependent inhibition of tumor growth in vitro, particularly against cell lines with high expression of epidermal growth factor receptor (EGFR) .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting that they may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins like Bcl-2 .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of the benzo[d]thiazole moiety with a hydroxyphenyl intermediate, followed by sulfonylation. Key parameters include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility and reaction kinetics .
- Temperature Control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are used to achieve >95% purity. Yields range from 40–65% depending on stepwise optimization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxyl, nitro, and sulfonamide groups). For example, the hydroxyl proton appears as a singlet near δ 9.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at levels <0.5% .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 520.978) .
Advanced Research Questions
Q. How does the sulfonamide group influence binding affinity in molecular docking studies with cancer-related proteins?
- Methodological Answer : Computational studies reveal:
- The sulfonamide group forms hydrogen bonds with residues in the ATP-binding pocket of kinases (e.g., EGFR). Docking scores (ΔG = −9.2 kcal/mol) suggest stronger binding compared to analogs lacking this group .
- Advanced protocols:
Protein Preparation : Use molecular dynamics (MD) to equilibrate the protein structure (e.g., PDB: 1M17).
Grid Generation : Define active sites with AutoDock Tools.
Validation : Compare results with co-crystallized ligands to ensure docking reliability .
Q. How can structural modifications enhance the compound’s solubility without compromising bioactivity?
- Methodological Answer :
- Functional Group Engineering : Introducing hydrophilic groups (e.g., morpholine or polyethylene glycol chains) at the nitrobenzene moiety improves aqueous solubility. For example, a morpholine-substituted analog shows 3-fold higher solubility (12.5 mg/mL vs. 4.2 mg/mL) while retaining IC₅₀ < 1 µM in cytotoxicity assays .
- Experimental Validation :
- LogP Measurement : Shake-flask method (octanol/water partition coefficient) quantifies hydrophilicity changes.
- In Vitro Assays : Compare cytotoxicity (MTT assay) and solubility (UV-Vis spectroscopy) across derivatives .
Q. How should researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations) across studies?
- Methodological Answer :
- Standardize Assay Conditions :
- Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).
- Normalize data to positive controls (e.g., doxorubicin).
- Purity Verification : Re-test compounds with conflicting results using HPLC and NMR to exclude batch-specific impurities .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Comparative Structural Analysis
Q. What distinguishes this compound from structurally similar benzo[d]thiazole derivatives in terms of bioactivity?
- Methodological Answer : A comparison with key analogs highlights:
- N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide : Lacks the nitro group, reducing electrophilic reactivity but improving metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h) .
- N-(5-methyl-4-phenylthiazol-2-yl)acetamide : Methyl substitution enhances lipophilicity (LogP = 3.1 vs. 2.4), but lowers aqueous solubility .
- Key Advantage : The chloro-nitro-sulfonamide triad in the target compound synergistically enhances both binding affinity (ΔG = −9.2 kcal/mol) and selectivity (SI = 8.2 vs. 3.5 for normal cells) .
Experimental Design Considerations
Q. What in vitro models are most suitable for evaluating this compound’s anticancer potential?
- Methodological Answer :
- 2D vs. 3D Models :
- 2D Monolayers (e.g., HeLa) : Provide rapid IC₅₀ data but lack tumor microenvironment complexity.
- 3D Spheroids : Mimic hypoxia and drug penetration barriers. Use HCT-116 spheroids to assess dose-dependent size reduction .
- Combination Studies : Test synergy with cisplatin (Combination Index < 1 indicates synergism) using CompuSyn software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
